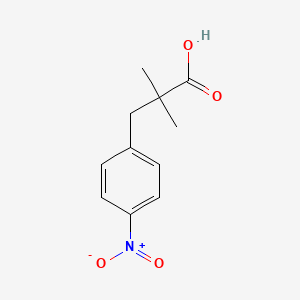

2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid and its derivatives have gained prominence, particularly in the domain of copper-catalyzed decarboxylative reactions. These reactions offer a powerful and environmentally benign strategy for the formation of carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. The subject compound serves as a competent precursor in copper-catalyzed decarboxylative elimination reactions to generate valuable styrene (B11656) derivatives. researchgate.netnih.govchemrxiv.org The reaction proceeds through a mechanism involving benzylic deprotonation followed by a radical decarboxylation pathway. nih.gov This methodology provides an alternative to traditional olefination methods, avoiding the use of stoichiometric organometallic reagents or harsh reaction conditions.

From a medicinal chemistry perspective, the scaffold of this compound has been identified as a key component in the development of novel therapeutic agents. Patent literature reveals its incorporation into derivatives designed as Transient Receptor Potential Vanilloid 1 (TRPV1) modulators for the potential treatment of pain. chiralen.com The TRPV1 receptor is a crucial target in pain pathways, and its modulation can offer new avenues for analgesic drug development. johnshopkins.eduresearchgate.net Furthermore, this chemical entity has been utilized in the synthesis of peptidic thrombin inhibitors, highlighting its potential in the development of anticoagulants. chiralen.com Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a critical strategy for the prevention and treatment of thrombotic disorders.

Foundational Research Trajectories and Scope

The exploration of this compound builds upon a rich history of research into arylalkanoic acids, a class of compounds renowned for their diverse biological activities. The foundational work on simpler arylpropanoic acids, for instance, laid the groundwork for understanding their chemical reactivity and potential as therapeutic agents. Early investigations into the synthesis and properties of nitrophenylalkanoic acids provided the initial chemical knowledge base. For example, methods for the synthesis of related compounds like 3-(2-nitrophenyl)propionic acid were established, which involved the hydrolysis and decarboxylation of intermediates like diethyl (2-nitrophenylmethyl)-1,3-propanedioate. prepchem.com

The broader field of decarboxylative coupling reactions, particularly those catalyzed by transition metals like copper and silver, has been a major research trajectory that has directly impacted the utility of this compound. rsc.org Foundational studies on the mechanism of these reactions have been crucial in optimizing conditions and expanding their scope. rsc.org In medicinal chemistry, the evolution of drug discovery has seen a shift towards more complex and tailored molecular scaffolds. The historical development of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are arylalkanoic acid derivatives, has provided a paradigm for the development of new therapeutics targeting a wide range of diseases. researchgate.netnih.gov The journey from early synthetic organic chemistry to the targeted design of enzyme inhibitors and receptor modulators defines the scope within which this compound is currently being investigated.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related concepts.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 857771-08-5 |

| MDL Number | MFCD16855523 |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECYPCBIIJVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid

Established Synthetic Pathways to the Core Structure

Friedel-Crafts Alkylation Approaches for Aryl Introduction

Friedel-Crafts alkylation and related reactions represent a classical method for forming carbon-carbon bonds on an aromatic ring. However, the direct Friedel-Crafts alkylation to produce 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid is challenging due to the deactivating nature of the nitro group. Therefore, this approach is often modified, for instance, by performing the alkylation on a more reactive precursor followed by nitration, or by using alternative coupling strategies.

A plausible synthetic route begins with 4-nitrotoluene (B166481) or its derivatives. The strategy involves the generation of a carbanion or a related nucleophile from a 2,2-dimethylpropanoic acid precursor, which then displaces a suitable leaving group on the benzylic position of the 4-nitrotoluene derivative. For instance, 4-nitrobenzyl halides can serve as effective electrophiles in such reactions.

A related approach involves the alkylation of benzyl (B1604629) cyanide derivatives. For example, 4-nitrobenzyl cyanide can be alkylated with methyl iodide in the presence of a strong base to introduce the two methyl groups at the alpha position. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid. The nitration of benzyl cyanide to produce p-nitrobenzyl cyanide is a well-established procedure, typically carried out using a mixture of concentrated nitric and sulfuric acids at controlled temperatures.

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Product |

| 4-Nitrobenzyl cyanide | Methyl Iodide | Sodium Amide | Liquid Ammonia (B1221849) | 2,2-Dimethyl-2-(4-nitrophenyl)acetonitrile |

| Benzyl cyanide | Nitric Acid/Sulfuric Acid | - | - | p-Nitrobenzyl cyanide |

This table presents an illustrative pathway based on known chemical transformations.

A versatile method for the synthesis of substituted carboxylic acids involves the use of malonic esters. In this approach, a 4-nitrobenzyl halide can be reacted with a dialkyl 2,2-dimethylmalonate in the presence of a base to form a C-C bond. Subsequent hydrolysis and decarboxylation of the malonic ester would yield the target this compound.

A patent for the preparation of related 2-arylpropionic acids describes the reaction of 4-nitrophenyl halides with methylmalonate esters in the presence of a base like an alkali metal hydroxide (B78521) or potassium carbonate. While this example introduces a single methyl group, a similar strategy could be adapted using a dimethylmalonate (B8719724) derivative.

| Substrate | Reagent | Base | Solvent | Intermediate Product |

| Diethyl 2,2-dimethylmalonate | 4-Nitrobenzyl bromide | Sodium Ethoxide | Ethanol | Diethyl 2,2-dimethyl-2-(4-nitrobenzyl)malonate |

| Di-t-butyl 2-(2-nitrophenyl)malonate | Methyl Iodide | Sodium Hydride | THF | Di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate |

This table illustrates a potential synthetic route using malonate derivatives based on analogous reactions.

Direct Nitration Strategies for Phenylpropanoic Acid Derivatives

An alternative synthetic strategy involves the direct nitration of a pre-existing 2,2-dimethyl-3-phenylpropanoic acid core structure. This method relies on the regioselective introduction of a nitro group onto the phenyl ring.

The nitration of substituted benzenes is a fundamental reaction in organic synthesis. For 2,2-dimethyl-3-phenylpropanoic acid, the alkyl side chain is an ortho-, para-directing group. Therefore, direct nitration is expected to yield a mixture of ortho and para isomers. The steric hindrance from the bulky 2,2-dimethylpropyl group might favor the formation of the para-substituted product, this compound.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The reaction temperature needs to be carefully controlled to prevent over-nitration and side reactions. A patent describing the bromination of 2-methyl-2-phenylpropanoic acid demonstrates that direct functionalization of the phenyl ring in such structures is feasible, suggesting that nitration could also be a viable approach.

| Substrate | Nitrating Agent | Catalyst | Temperature | Major Product |

| 2,2-Dimethyl-3-phenylpropanoic acid | Nitric Acid | Sulfuric Acid | 0-10 °C | This compound (and ortho isomer) |

This table outlines a potential direct nitration approach based on general principles of electrophilic aromatic substitution.

Multistep Syntheses Involving Functionalized Nitrobenzaldehyde Intermediates

Multistep synthetic sequences starting from readily available functionalized nitroaromatics, such as 4-nitrobenzaldehyde (B150856), offer a high degree of control over the final product's structure.

One such approach could involve an aldol (B89426) condensation reaction. For example, the condensation of 4-nitrobenzaldehyde with a ketone like acetone (B3395972) can be used to build a carbon chain. While this specific reaction does not directly yield the target acid, it demonstrates a strategy for forming a C-C bond adjacent to the nitrophenyl group. Further modifications of the resulting aldol product would be necessary to introduce the dimethyl groups and the carboxylic acid functionality.

Another potential route is the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of zinc. The reaction of 4-nitrobenzaldehyde with an ester of 2-bromo-2-methylpropanoic acid could potentially lead to a β-hydroxy ester, which could then be deoxygenated to give the target structure.

| Starting Material | Key Reagent | Reaction Type | Intermediate |

| 4-Nitrobenzaldehyde | Acetone | Aldol Condensation | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one |

| 4-Nitrobenzaldehyde | Ethyl 2-bromo-2-methylpropanoate (B8525525) / Zinc | Reformatsky Reaction | Ethyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate |

This table presents possible multistep synthetic strategies using 4-nitrobenzaldehyde as a key intermediate.

Methodological Advancements in Reaction Conditions and Yield Optimization

A plausible and frequently explored synthetic strategy for this compound involves a multi-step sequence commencing with a malonic ester synthesis. This classical approach allows for the controlled formation of the carboxylic acid moiety and the introduction of the key carbon framework.

One potential pathway begins with the alkylation of diethyl malonate with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). This reaction, typically carried out in the presence of a base such as sodium ethoxide in ethanol, forms diethyl (4-nitrobenzyl)malonate. The subsequent crucial step is the exhaustive methylation of the α-carbon of this malonate derivative. Strong bases like sodium hydride (NaH) are employed to deprotonate the acidic α-hydrogen, followed by the addition of a methylating agent, such as methyl iodide (CH₃I). This process is repeated to introduce two methyl groups at the α-position, yielding diethyl 2,2-dimethyl-2-(4-nitrobenzyl)malonate. The final step involves the hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative, typically achieved by heating in an acidic aqueous solution, to afford the target compound, this compound.

Another viable route involves the dialkylation of 4-nitrophenylacetonitrile (B121139). The benzylic protons of 4-nitrophenylacetonitrile are acidic and can be removed by a strong base. The resulting carbanion can then be reacted with a methylating agent. By controlling the stoichiometry of the base and the methylating agent, it is possible to achieve dimethylation at the carbon adjacent to the nitrile group, forming 2,2-dimethyl-3-(4-nitrophenyl)propanenitrile. Subsequent hydrolysis of the nitrile functional group, typically under acidic or basic conditions, yields the desired carboxylic acid.

Optimization of these reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often investigated include the choice of base, solvent, temperature, and reaction time for both the alkylation and hydrolysis steps. For instance, the use of stronger, non-nucleophilic bases can favor the deprotonation step in the alkylation, while careful temperature control can minimize side reactions.

Exploration of Novel Synthetic Pathways and Catalytic Approaches

In addition to the more traditional methods, research has extended to the exploration of novel and more efficient synthetic pathways, often involving advanced catalytic systems.

Phase-Transfer Catalysis (PTC): One significant area of advancement is the application of phase-transfer catalysis to the alkylation steps. orgoreview.comcrdeepjournal.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). orgoreview.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.org This technique can lead to milder reaction conditions, increased reaction rates, and higher yields, while often avoiding the need for strictly anhydrous solvents and strong, hazardous bases. crdeepjournal.org The dimethylation of 4-nitrophenylacetonitrile, for example, could potentially be optimized using a phase-transfer catalyst with methyl iodide, which may offer better control and higher efficiency compared to traditional homogeneous basic conditions.

Catalytic Hydrolysis: While the hydrolysis of the intermediate nitrile or ester is a standard transformation, research into catalytic methods for this step is ongoing. The use of specific acid or base catalysts, or even enzymatic approaches, could offer milder conditions and improved selectivity, thereby reducing the potential for degradation of the nitro-containing aromatic ring.

Convergent Synthetic Strategies: More advanced and convergent synthetic strategies are also being conceptually explored. For instance, a Michael addition of a suitable isobutyrate nucleophile to a Michael acceptor like 1-nitro-4-vinylbenzene could theoretically construct the carbon skeleton in a single step. This approach, however, would require careful selection of catalysts and reaction conditions to ensure the desired 1,4-addition and to manage the reactivity of the nitro group. The development of efficient catalysts for such conjugate additions is an active area of research in organic synthesis.

Below is a table summarizing hypothetical data for the optimization of the dimethylation of diethyl (4-nitrobenzyl)malonate, a key intermediate in one of the synthetic pathways.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Diethyl 2,2-dimethyl-2-(4-nitrobenzyl)malonate (%) |

| 1 | Sodium Ethoxide | Ethanol | 25 | 24 | 45 |

| 2 | Sodium Hydride | THF | 0 to 25 | 12 | 75 |

| 3 | LDA | THF | -78 to 0 | 6 | 85 |

| 4 | Potassium tert-butoxide | tert-Butanol | 25 | 12 | 68 |

| 5 | Sodium Hydride | DMF | 0 to 25 | 8 | 82 |

This table is illustrative and based on general principles of organic synthesis; specific experimental data for this exact reaction was not found in the provided search results.

Advanced Spectroscopic Characterization and Elucidation of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships. For 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for a comprehensive structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. These protons would likely present as a pair of doublets, characteristic of an AA'BB' spin system, due to their coupling with adjacent protons.

The aliphatic protons of the molecule would include the methylene (B1212753) (-CH₂-) group and the two methyl (-CH₃) groups. The methylene protons, being adjacent to the aromatic ring, would be expected to resonate at a chemical shift influenced by both the ring and the quaternary carbon. The two methyl groups, being chemically equivalent, would give rise to a single, more intense signal. The carboxylic acid proton (-COOH) is a highly characteristic signal that typically appears far downfield, often above 10 ppm, and is often broad due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ha) | ~8.2 | Doublet | 2H |

| Aromatic (Hb) | ~7.5 | Doublet | 2H |

| Methylene (-CH₂-) | ~3.0 | Singlet | 2H |

| Methyl (-CH₃) | ~1.3 | Singlet | 6H |

| Carboxylic Acid (-COOH) | >10 | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum, usually between 170 and 185 ppm.

The aromatic carbons would exhibit several signals in the range of 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The other aromatic carbons would have chemical shifts determined by their position relative to the substituents. The quaternary carbon atom bonded to the two methyl groups would also have a characteristic chemical shift, as would the methylene carbon and the equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 170-185 |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-CH₂) | ~145 |

| Aromatic (CH) | 123-130 |

| Quaternary (-C(CH₃)₂-) | 40-50 |

| Methylene (-CH₂-) | 35-45 |

| Methyl (-CH₃) | 20-30 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the broad O-H stretch of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1725-1700 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed in the 3100-2850 cm⁻¹ region. nist.govdocbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |

| Nitro Group | Asymmetric N-O Stretch | 1550-1500 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1350-1300 | Strong |

| Aromatic/Aliphatic | C-H Stretch | 3100-2850 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The presence of the nitro group could lead to fragments corresponding to the loss of NO₂ (M-46). The aliphatic chain could also undergo fragmentation, leading to the formation of stable carbocations. For instance, cleavage of the bond between the quaternary carbon and the methylene group could generate a stable tertiary carbocation. Analysis of these fragment ions allows for the reconstruction of the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. A reversed-phase HPLC method would be a suitable approach for this purpose.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. This technique is also capable of separating constitutional isomers, should they be present as impurities from the synthesis.

Electronic and Steric Influences on the Reactivity Profile of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid

Electronic Effects of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group exerts a profound electronic influence over the entire molecule, primarily driven by the nitro (-NO₂) substituent. This group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.

Electron-Withdrawing Nature of the Nitro Group on Acidity and Reactivity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate ion, thereby stabilizing it. scribd.comvedantu.com The nitro group in the para position of the phenyl ring strongly enhances the acidity of the propanoic acid moiety through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, subsequently, from the carboxylic acid group through the sigma bond framework. vedantu.comyoutube.com This inductive withdrawal helps to disperse the negative charge on the carboxylate anion, making the corresponding acid stronger.

Resonance Effect (-M or -R): When positioned ortho or para to the substituent, the nitro group can participate in resonance, withdrawing electron density directly from the aromatic ring. youtube.comaskfilo.com This delocalization extends to the carboxylate group, further stabilizing the negative charge. The para-position allows for maximum resonance stabilization of the carboxylate ion, significantly increasing the acidity compared to the meta-isomer or the unsubstituted phenyl analog. askfilo.comquora.com

The increased acidity of carboxylic acids bearing electron-withdrawing groups like the nitro group is well-documented. libretexts.org For example, p-nitrobenzoic acid is a stronger acid than benzoic acid due to the stabilizing effect of the nitro group on the benzoate (B1203000) anion. youtube.comlibretexts.org A similar, though slightly attenuated, effect is expected in 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid.

| Compound | Substituent Effect | Expected Acidity Trend |

|---|---|---|

| Propanoic Acid | Alkyl group (+I effect) | Baseline |

| 3-Phenylpropanoic Acid | Phenyl group (weak -I effect) | Slightly more acidic than Propanoic Acid |

| This compound | 4-Nitro group (strong -I, -M effects) | Significantly more acidic than 3-Phenylpropanoic Acid |

Influence on Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the 4-nitrophenyl group also governs the reactivity of the aromatic ring itself.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group for EAS. By withdrawing electron density, it makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. nih.gov Furthermore, it is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution. nih.govnih.gov The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. nih.gov While the subject molecule does not have a leaving group on the ring, this inherent property makes the ring susceptible to nucleophilic attack under certain conditions.

Steric Effects of the Geminal Dimethyl Substituents

Positioned at the alpha-carbon (C2), the two methyl groups (gem-dimethyl) introduce significant steric bulk near the carboxylic acid and the beta-carbon (C3). These steric effects have a profound impact on the molecule's reactivity and conformation. wikipedia.org

Hindrance of Nucleophilic Attack at the Beta-Carbon

The beta-carbon is attached to the bulky 4-nitrophenyl ring and the sterically demanding gem-dimethyl group. This arrangement creates significant steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.orgyoutube.com Any reaction involving nucleophilic attack at the beta-carbon would be severely impeded. For example, in an elimination reaction (e.g., E2), a base would need to abstract a proton from the beta-carbon. The gem-dimethyl groups and the phenyl ring would physically obstruct the approach of the base, making such a reaction pathway less favorable compared to a less substituted analog. acs.org

Impact on Conformational Flexibility and Reaction Pathways

The presence of the gem-dimethyl group significantly restricts the conformational freedom of the molecule. pku.edu.cnresearchgate.net This phenomenon, often related to the Thorpe-Ingold effect, arises because the bond angles are forced to change to accommodate the bulky groups, which in turn restricts rotation around the C2-C3 single bond. researchgate.net

This reduced conformational flexibility can influence reaction pathways by locking the molecule into specific conformations that may be more or less favorable for a given reaction. For instance, certain intramolecular reactions that require a specific spatial arrangement of functional groups might be either favored or disfavored. The restricted rotation can also affect the accessibility of the carboxylic acid group to reagents, potentially slowing down reactions like esterification compared to a less hindered acid. unina.it The gem-dimethyl group can stabilize the molecule by preventing undesirable conformations and may also protect adjacent functional groups from metabolic degradation in a biochemical context. researchgate.net

Comparative Reactivity Studies with Related Propanoic Acid Analogs

To fully appreciate the unique reactivity of this compound, it is useful to compare it with structurally related analogs. Each analog highlights the specific contribution of either the electronic or steric components.

| Compound | Key Structural Difference | Expected Impact on Reactivity |

| This compound | (Reference Compound) | High acidity (electronic effect); Steric hindrance at α and β carbons. |

| 3-(4-Nitrophenyl)propanoic acid chemicalbook.comnih.gov | Lacks gem-dimethyl groups | Similar high acidity, but less steric hindrance at the α-carbon. More susceptible to reactions at the α- and β-positions. |

| 2,2-Dimethyl-3-phenylpropanoic acid sigmaaldrich.com | Lacks the 4-nitro group | Lower acidity due to the absence of the strong electron-withdrawing group. Still exhibits significant steric hindrance from the gem-dimethyl group. |

| 3-Phenylpropanoic acid | Lacks both gem-dimethyl and nitro groups | Baseline acidity for this structural class. Least sterically hindered, making it more reactive in substitution or elimination reactions. |

This comparative analysis demonstrates that the combination of the 4-nitrophenyl moiety and the gem-dimethyl substituents in this compound creates a molecule with enhanced acidity but sterically hindered reaction sites. The electronic effects primarily influence the properties of the carboxyl group and the aromatic ring, while the steric effects dominate the reactivity of the aliphatic chain.

Computational Chemistry and Quantum Mechanical Investigations of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid would focus on solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. These calculations can determine the molecule's ground-state energy, electron distribution, and various electronic properties.

Researchers often employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the system accurately. mdpi.com Such a setup allows for the calculation of key electronic characteristics that govern the molecule's behavior. For instance, DFT can be used to compute electronic and orbital characteristics like charge distribution and the energies of molecular orbitals. researchgate.net These fundamental properties are essential for understanding the molecule's stability, reactivity, and interactions with other chemical species. The insights gained from DFT form the foundation for more specific analyses, including those discussed in the subsequent sections.

Molecular Geometry Optimization and Conformational Energy Landscapes

A critical step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. This process seeks to find the configuration with the minimum energy on the potential energy surface. mdpi.com For this compound, this would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

The presence of rotatable single bonds—specifically between the phenyl ring and the propanoic acid chain—means the molecule can exist in various conformations. Computational methods can be used to explore the conformational energy landscape, identifying different stable conformers (local minima) and the transition states that separate them. This analysis reveals the relative energies of different spatial arrangements and the energy barriers to rotation, which dictates the molecule's flexibility and predominant shape in different environments. The optimized geometry is the basis for all subsequent property calculations, ensuring they are performed on the most realistic molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting and explaining chemical reactivity. taylorandfrancis.comunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of these key orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The locations of the HOMO and LUMO densities on the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. unesp.brresearchgate.net For example, the nitro group, being strongly electron-withdrawing, would significantly influence the energies and distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents typical data obtained from FMO analysis for a nitrophenyl-containing organic acid, demonstrating the type of information generated.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Energy difference between LUMO and HOMO, related to chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, which is calculated based on the contributions of both the nuclei (positive) and electrons (negative). wuxiapptec.com

Different colors on an MEP map represent varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. wolfram.com Blue represents regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. wolfram.com Green or yellow areas denote neutral or weakly interacting regions.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, highlighting these as sites for hydrogen bonding or interaction with electrophiles. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its acidic nature. wuxiapptec.com MEP analysis is thus instrumental in understanding intermolecular interactions, hydrogen bonding, and the initial steps of chemical reactions. mdpi.com

Theoretical Spectroscopic Data Prediction (NMR, IR Chemical Shifts)

Computational chemistry allows for the prediction of spectroscopic data, which can be used to validate experimental findings or to characterize molecules that have not yet been synthesized. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be generated.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. For this compound, calculations could predict the characteristic stretching frequencies for the C=O and O-H bonds of the carboxylic acid group, as well as the N-O stretches of the nitro group.

Similarly, theoretical NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). These calculated shifts can be compared directly with experimental NMR data to confirm the molecular structure. mdpi.comresearchgate.net For instance, DFT calculations could predict the distinct chemical shifts for the protons on the phenyl ring, the methyl groups, and the methylene (B1212753) and methine protons of the propanoic acid chain.

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table provides an illustrative comparison of theoretical and experimental NMR data for a similar aromatic compound, showcasing the utility of computational prediction.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.5 | 12.3 |

| Aromatic (ortho to NO₂) | 8.2 | 8.1 |

| Aromatic (meta to NO₂) | 7.6 | 7.5 |

| Methylene (-CH₂-) | 3.1 | 3.0 |

In Silico Kinetic and Mechanistic Studies of Chemical Transformations

Beyond static properties, computational methods can be used to study the dynamics of chemical reactions. In silico kinetic and mechanistic studies investigate the pathways through which a molecule transforms from reactant to product. This involves mapping the reaction's potential energy surface to identify transition states—the high-energy structures that connect reactants, intermediates, and products.

For this compound, such studies could explore various transformations, such as its esterification, decarboxylation, or the reduction of its nitro group. By calculating the activation energies (the energy difference between the reactant and the transition state), researchers can predict the rate of a reaction and determine the most likely mechanism. These computational investigations provide deep insights into reaction feasibility and can guide the design of synthetic routes or the study of metabolic pathways. nih.gov

Derivatization Strategies and Design of Novel Analogs of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid

Chemical Transformations of the Nitro Group: Reduction to Amino Derivatives

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into an amino group, providing a key intermediate for further functionalization. The reduction of the nitro group in 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid to form 3-(4-aminophenyl)-2,2-dimethylpropanoic acid is a common and pivotal chemical transformation. This reduction is most effectively achieved through catalytic hydrogenation.

This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the specific catalyst and substrate.

The resulting amino group is a versatile nucleophile and can undergo a wide array of subsequent reactions. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to yield diazonium salts, which are themselves versatile intermediates for introducing a variety of substituents onto the aromatic ring.

Table 1: Typical Reaction Conditions for the Reduction of Aromatic Nitro Groups

| Catalyst | Solvent | Hydrogen Pressure | Temperature |

| 5-10% Palladium on Carbon (Pd/C) | Ethanol, Methanol | 1-4 atm | Room Temperature |

| 5% Platinum on Carbon (Pt/C) | Acetic Acid, Ethanol | 1-4 atm | Room Temperature |

| Raney Nickel | Ethanol | 50-100 atm | 50-100 °C |

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid group of this compound is another prime site for derivatization, allowing for the synthesis of esters and amides. These functionalizations can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Esterification: The formation of esters from the carboxylic acid is typically achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. The steric hindrance from the gem-dimethyl groups adjacent to the carboxylic acid might slow the reaction rate, potentially requiring longer reaction times or more forcing conditions. ceon.rsresearchgate.net

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid. Common methods for amide bond formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.govresearchgate.net

Table 2: Common Reagents for Amide Bond Formation

| Coupling Agent / Method | Additive (if applicable) | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or N-Hydroxysuccinimide (NHS) | DCM, DMF, Water |

| Thionyl Chloride (SOCl₂) | - | Toluene, DCM |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF | DCM, Tetrahydrofuran (THF) |

Modifications of the Aromatic Ring through Substitution Reactions

Further diversification of this compound can be achieved through electrophilic aromatic substitution reactions on the phenyl ring. The existing nitro group is a powerful deactivating group and a meta-director. This means that it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (i.e., positions 3 and 5 relative to the propanoic acid side chain). chemguide.co.ukyoutube.com

Common electrophilic aromatic substitution reactions that could be applied, albeit likely requiring forcing conditions due to the deactivating nature of the nitro group, include:

Halogenation: Introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). byjus.com

Nitration: Further nitration of the ring would require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid, and would be expected to yield a dinitro-substituted product with the second nitro group in a meta position to the first. masterorganicchemistry.comuomustansiriyah.edu.iq

Sulfonation: The introduction of a sulfonic acid group can be accomplished by heating with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). byjus.com

The reduced reactivity of the aromatic ring due to the nitro group must be taken into consideration when planning these synthetic transformations.

Synthesis of Amino Acid Analogs and Related Beta-Amino Acids

The structure of this compound serves as a valuable starting point for the synthesis of non-proteinogenic amino acids, particularly β-amino acids. β-Amino acids are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. illinois.edu

A common strategy to convert a carboxylic acid into an amine with one less carbon atom involves the Hofmann or Curtius rearrangement. To apply this to the synthesis of a β-amino acid analog from this compound, the carboxylic acid would first be converted to an amide, as described in section 6.2. The resulting amide can then undergo a Hofmann rearrangement by treatment with bromine and a strong base, such as sodium hydroxide (B78521). This reaction would lead to the formation of a β-amino acid precursor.

Alternatively, the Curtius rearrangement offers another pathway. In this method, the carboxylic acid is first converted to an acyl azide (B81097), for example, by reacting an acyl chloride with sodium azide. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to yield the corresponding amine. This sequence would result in a β-amino acid where the original carboxylic acid carbon has been removed.

Furthermore, the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine, is a classic method for β-amino acid synthesis and could be adapted for the synthesis of analogs. mdpi.com

Development of Complex Heterocyclic Scaffolds Incorporating the Propanoic Acid Motif

The propanoic acid backbone of this compound can be utilized as a key structural element in the construction of various heterocyclic ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of bioactive compounds.

For example, the propanoic acid derivative can be a precursor for the synthesis of pyridazinones . This can be achieved by reacting a related γ-keto acid with hydrazine (B178648) hydrate. biomedpharmajournal.orggrafiati.comresearchgate.netijpsr.com While the starting material is not a γ-keto acid, it can be chemically modified to incorporate the necessary functionality.

Another possibility is the synthesis of furanones . Certain substituted propanoic acids can undergo intramolecular cyclization reactions to form furanone rings. rsc.orgmdpi.comnih.govorganic-chemistry.org For instance, the introduction of a hydroxyl group at the γ-position of the propanoic acid chain could facilitate an acid-catalyzed cyclization to form a γ-lactone, a saturated furanone derivative.

The development of these and other heterocyclic systems from this compound opens up possibilities for creating novel molecular architectures with unique three-dimensional shapes and biological properties.

Biological Activity and Underlying Molecular Mechanisms in Vitro and in Silico Studies of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid and Its Derivatives

Anticancer and Antiproliferative Effects in Cellular Models

There are no available studies on the in vitro anticancer and antiproliferative effects of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid.

In Vitro Cell Viability and Growth Inhibition Assays Across Various Cancer Cell Lines

No data has been published on the effects of this compound on the viability or growth of cancer cell lines such as HeLa, HepG2, 4T1, HCT-116, MCF-7, PC3, or A549.

Investigation of Apoptosis Induction Pathways

There is no information regarding the ability of this compound to induce apoptosis or its potential mechanisms, such as caspase activation or DNA fragmentation, in cancer cells.

Evaluation in 3D Cancer Cell Spheroid Models

The effects of this compound have not been evaluated in 3D cancer cell spheroid models.

Anti-inflammatory Modulatory Effects

No studies concerning the anti-inflammatory properties of this compound have been found.

Modulation of Pro-inflammatory Cytokines

There is no available research on the impact of this compound on the production or activity of pro-inflammatory cytokines like TNF-α or IL-6.

Molecular Target Interaction Studies (Enzymes, Receptors)

No in silico or in vitro studies have been published that investigate the molecular targets, such as specific enzymes or receptors, with which this compound may interact.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This hyperacetylation alters chromatin structure and gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov The general structure of an HDAC inhibitor typically includes a zinc-binding group, a linker, and a surface-binding group or "cap." These inhibitors function by chelating the zinc ion within the catalytic domain of HDACs, which blocks the substrate from accessing the active site. nih.gov

While direct studies on this compound as an HDAC inhibitor are not extensively documented, the activity of structurally similar compounds provides insight into its potential mechanisms. Propanoic acid derivatives, particularly arylpropionic acids, have been investigated for HDAC inhibition. For instance, studies have identified compounds like 3-(4-OH-phenyl)-propionate as effective HDAC inhibitors. gsartor.org The mechanism involves the carboxylate group of the acid interacting with the catalytic zinc ion in the HDAC active site, mimicking the interaction of the natural substrate, acetyl-L-lysine.

The core structure of this compound fits the general pharmacophore model for an HDAC inhibitor.

The carboxylic acid can serve as the zinc-binding group .

The 2,2-dimethylpropanoic acid backbone acts as the linker .

The 4-nitrophenyl group functions as the surface-binding cap , interacting with residues at the rim of the active site.

Research on closely related analogs, such as derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has shown that this chemical scaffold is a promising basis for developing potent and selective HDAC inhibitors. rsc.org The inhibitory activity is achieved through the promoted-water mechanism, where the inhibitor's zinc-binding group displaces or interacts with a zinc-bound water molecule essential for the deacetylation reaction.

Role of Nitro Group Bio-reduction and Reactive Intermediate Formation in Biological Systems

The nitroaromatic group is a critical functional moiety that can significantly influence the biological activity of a compound. In biological systems, nitro groups can undergo metabolic reduction, a process catalyzed by enzymes known as nitroreductases, which are present in both mammalian cells and gut microbiota. orientjchem.org This bio-reduction is a key step that can lead to either the activation of a prodrug to its therapeutic form or the generation of toxic intermediates. mdpi.comorientjchem.org

The reduction of a nitro group is a stepwise process that can proceed through a six-electron reduction to form the corresponding amine. nih.govwikipedia.org This transformation generates several highly reactive intermediates:

Nitroso Intermediate: The initial two-electron reduction of the nitro group (NO₂) yields a nitroso derivative (NO).

N-hydroxylamino Intermediate: A further two-electron reduction of the nitroso group produces an N-hydroxylamino derivative (NHOH).

Amino Group: The final reduction step converts the N-hydroxylamino group to an amino group (NH₂).

These intermediates, particularly the nitroso and N-hydroxylamino species, are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, which can lead to genotoxicity. nih.govwikipedia.org Furthermore, this reductive process can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as the superoxide (B77818) anion. nih.gov This can create a state of oxidative stress within the cell, contributing to cytotoxicity. The formation of these reactive species is a central mechanism for the therapeutic action of some nitroaromatic antibiotics and the cytotoxic effects of certain anticancer agents. mdpi.comorientjchem.org

Antimicrobial Activity of Related Compounds

Arylpropionic acid derivatives and compounds containing nitro groups have demonstrated a wide spectrum of biological activities, including antimicrobial effects. nih.govnih.gov The antimicrobial action of nitro-containing molecules is often linked to the bio-reduction of the nitro group, as described previously. The resulting reactive intermediates can cause cellular damage, including DNA damage, leading to cell death in microorganisms. nih.gov

Studies on related structures indicate that the presence and position of substituents on the aromatic ring are crucial for antimicrobial efficacy. For example, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the inclusion of a 4-nitro (4-NO₂) substitution on a phenyl ring enhanced the activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.gov Similarly, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have reported good antimicrobial activity against fungi like Candida albicans as well as bacteria such as E. coli and S. aureus. nih.govmdpi.com

The data from these related compounds suggest that this compound possesses a structural framework conducive to antimicrobial activity. The combination of the propanoic acid moiety with the 4-nitrophenyl group could potentially target various microbial pathogens.

Structure Activity Relationship Sar Studies of 2,2 Dimethyl 3 4 Nitrophenyl Propanoic Acid Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid analogs can be dissected by considering modifications to its three primary structural components: the nitrophenyl ring, the propanoic acid chain, and the gem-dimethyl group at the C2 position.

The Nitrophenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of biological activity in many classes of compounds. For analogs of this compound, variations in the substitution pattern of the phenyl ring would be expected to significantly impact potency and selectivity.

Position of the Nitro Group: Shifting the nitro group from the para (4-position) to the ortho (2-position) or meta (3-position) would likely alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing or electron-donating groups can modulate the compound's electronic character. For instance, replacing the nitro group with a cyano, halogen, or trifluoromethyl group could fine-tune the molecule's activity. Conversely, introducing electron-donating groups like methoxy (B1213986) or amino functions would lead to a different set of biological responses.

The Propanoic Acid Chain: The carboxylic acid moiety is a key feature, often involved in hydrogen bonding interactions with biological targets. Modifications to this part of the molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.

Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide would alter its polarity and ability to act as a hydrogen bond donor, which could impact its binding affinity and cell permeability.

Chain Length: Varying the length of the alkyl chain (e.g., from propanoic to butanoic or acetic acid) would change the spatial relationship between the phenyl ring and the acidic group, potentially affecting how the molecule fits into a binding site.

The Gem-Dimethyl Group: The presence of two methyl groups on the second carbon of the propanoic acid chain (the gem-dimethyl group) is a significant structural feature. This group can influence the molecule's conformation and metabolic stability.

Steric Bulk: The gem-dimethyl group provides steric bulk, which can lock the molecule into a specific conformation. This conformational rigidity can be advantageous if it aligns with the optimal geometry for binding to a biological target.

Metabolic Stability: The gem-dimethyl group can block metabolic oxidation at the C2 position, potentially increasing the compound's in vivo half-life.

A hypothetical SAR study could involve synthesizing and testing a series of analogs with systematic variations in these three regions to build a comprehensive picture of the structural requirements for a desired biological effect. The following table illustrates a potential set of analogs that could be synthesized to explore these relationships.

| Compound ID | Phenyl Ring Substitution | Propanoic Acid Modification | C2-Substitution |

| Parent | 4-Nitro | Carboxylic Acid | gem-Dimethyl |

| Analog 1 | 3-Nitro | Carboxylic Acid | gem-Dimethyl |

| Analog 2 | 2-Nitro | Carboxylic Acid | gem-Dimethyl |

| Analog 3 | 4-Cyano | Carboxylic Acid | gem-Dimethyl |

| Analog 4 | 4-Chloro | Carboxylic Acid | gem-Dimethyl |

| Analog 5 | 4-Nitro | Methyl Ester | gem-Dimethyl |

| Analog 6 | 4-Nitro | Ethylamide | gem-Dimethyl |

| Analog 7 | 4-Nitro | Carboxylic Acid | H, H |

| Analog 8 | 4-Nitro | Carboxylic Acid | gem-Diethyl |

Stereochemical Considerations in Biological Activity

For many biologically active molecules, stereochemistry plays a pivotal role. While this compound itself is achiral due to the gem-dimethyl substitution at the C2 position, analogs lacking this symmetrical substitution would possess a stereocenter. For instance, if one of the methyl groups at C2 is replaced by a hydrogen or another substituent, the resulting compound would exist as a pair of enantiomers (R and S).

It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

Should SAR studies on this class of compounds move towards analogs with a single substituent at the C2 position, it would be imperative to separate and test the individual enantiomers to fully understand the stereochemical requirements for activity.

Rational Design Principles for Optimizing Bioactivity

Rational drug design relies on a deep understanding of the interactions between a ligand and its biological target. In the absence of a known target for this compound, general principles of rational design can still be applied to guide the optimization of its bioactivity.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. For example, the carboxylic acid could be replaced with a tetrazole ring, which is a common bioisostere for this group. Similarly, the nitro group could be replaced by other electron-withdrawing groups.

Conformational Restriction: As mentioned earlier, the gem-dimethyl group introduces conformational rigidity. Further restricting the molecule's flexibility, for instance by incorporating the propanoic acid chain into a ring system, could lead to more potent and selective compounds if the locked conformation is the bioactive one.

Structure-Based Design: If a biological target is identified, structure-based design techniques can be employed. This would involve determining the three-dimensional structure of the target-ligand complex, for example, through X-ray crystallography or NMR spectroscopy. This structural information would then be used to design new analogs with improved binding affinity and selectivity.

Computational SAR Modeling and Predictive Algorithms

In conjunction with experimental synthesis and testing, computational methods can be powerful tools in SAR studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs with known activities, a predictive model can be built. This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

A hypothetical QSAR study for analogs of this compound could involve the following steps:

Synthesize and test a diverse set of analogs.

Calculate a range of molecular descriptors for each analog.

Use statistical methods, such as multiple linear regression or partial least squares, to build a QSAR model.

Validate the model using an external test set of compounds.

Use the validated model to predict the activity of new, designed analogs.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. If a set of active analogs is available, a pharmacophore model can be generated. This model can then be used to screen virtual compound libraries to identify new potential lead structures.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different analogs. This information can provide valuable insights into the key interactions between the ligand and the target, guiding the design of more potent inhibitors or activators.

By integrating these computational approaches with traditional medicinal chemistry strategies, the process of optimizing the bioactivity of this compound analogs can be significantly accelerated.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Organic Syntheses

Nitro compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules and other complex organic frameworks. frontiersin.orgfrontiersin.org The diverse reactivity of the nitro group, combined with its ease of transformation into other functional groups, makes these compounds ideal starting materials. frontiersin.org 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid embodies this utility, serving as a key precursor for the synthesis of substituted styrene (B11656) derivatives.

The strategic placement of gem-dimethyl groups adjacent to the carboxylic acid function is crucial. This substitution blocks the α-positions, directing the compound's reactivity towards specific pathways, such as decarboxylative elimination, while preventing other potential side reactions. In a notable application, this compound undergoes a copper-catalyzed decarboxylative elimination to produce the corresponding styrene product. This transformation highlights its role as a building block, where the entire propanoic acid scaffold is used to generate a valuable vinylarene structure, a common motif in polymers and fine chemicals.

The presence of the 4-nitrophenyl group further enhances its versatility. The nitro group is a strong electron-withdrawing group that can activate the molecule for certain reactions and can be chemically modified into other important functional groups, such as amines, after the primary transformation. This dual functionality—a reactive carboxylic acid end and a modifiable aromatic tail—positions this compound as a sophisticated building block for constructing complex molecular architectures.

Application in Catalytic Reactions, e.g., Decarboxylative Elimination Reactions Mediated by Copper Catalysts

A significant application of this compound is in copper-catalyzed decarboxylative elimination reactions. This method provides a pathway to synthesize vinyl (hetero)arenes from (hetero)aromatic propionic acids without relying on stoichiometric heavy metal additives like lead or silver, or expensive photocatalysts.

In a specific study, the decarboxylative elimination of this compound (designated as 1ae ) was shown to yield the corresponding styrene product (2ae ) in a 29% yield. The reaction proceeds even though the positions alpha to the carbonyl are blocked by the dimethyl groups, which is a key indicator of the reaction's mechanism. The optimized catalytic conditions for a related substrate involved using copper(I) acetate (B1210297) (CuOAc) as the catalyst, bipyridine (bpy) as a ligand, manganese dioxide (MnO₂) as an oxidant, and lithium acetate (LiOAc) as an additive in dimethylacetamide (DMA) at 120 °C.

| Reactant | Catalyst/Reagents | Solvent | Temp. | Product | Yield |

| This compound | CuOAc, bpy, MnO₂, LiOAc | DMA | 120 °C | 1,1-dimethyl-2-(4-nitrophenyl)ethene | 29% |

This table illustrates the outcome of the copper-catalyzed decarboxylative elimination reaction.

This catalytic transformation underscores the compound's utility in reactions that aim to form carbon-carbon double bonds through the extrusion of carbon dioxide, a process of significant interest in green chemistry.

Precursor for Generating Reactive Intermediates, such as Benzylic Radicals

The mechanism of the copper-catalyzed decarboxylative elimination provides strong evidence for the role of this compound as a precursor to a benzylic radical intermediate. Mechanistic experiments suggest that the reaction does not proceed through a pathway involving deprotonation adjacent to the carbonyl group. Instead, the pathway is believed to involve a single-electron transfer between a benzylic anion and the copper catalyst, which generates a benzylic radical. This radical then undergoes rapid decarboxylation to afford the final alkene product.

To probe for this radical intermediate, radical trapping experiments were conducted. While using the parent compound with a radical trap like TEMPO did not yield trapped products, a related ester, this compound methyl ester, was used as a proxy. When this methyl ester was treated with TEMPO or 4-acetamido-TEMPO under the standard reaction conditions, the corresponding benzylic TEMPO adducts were formed in significant yields.

| Reactant | Radical Trap | Yield of Adduct |

| This compound methyl ester | TEMPO | 55% |

| This compound methyl ester | 4-acetamido-TEMPO | 46% |

This table summarizes the results of radical trapping experiments, supporting the formation of a benzylic radical.

The successful trapping of the radical from the closely related ester strongly supports the hypothesis that this compound serves as a precursor to a benzylic radical intermediate during the copper-catalyzed reaction.

Potential in the Design and Synthesis of Advanced Ligands for Metal Complexes

While direct synthesis of metal complex ligands from this compound is not extensively documented, its molecular structure contains functional groups with high potential for such applications. Propanoic acid derivatives and compounds containing nitrophenyl groups are widely used in the synthesis of advanced ligands for metal complexes. nih.govresearchgate.netnih.gov

The carboxylic acid moiety is a classic coordinating group. Upon deprotonation, the resulting carboxylate can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. For example, the non-steroidal anti-inflammatory drug oxaprozin, which is a propanoic acid derivative, readily forms complexes with a range of transition metals where the carboxylate group coordinates to the metal center. nih.gov Similarly, other modified propanoic acids, such as 3-(3-acetylthioureido)propanoic acid, have been used to synthesize new ligands that form complexes with various metal ions including Mn(II), Cu(II), and Ni(II). researchgate.netsciencescholar.usneliti.com

Furthermore, the 4-nitrophenyl group plays a crucial role in modulating the electronic properties of a ligand. As a strong electron-withdrawing group, it can influence the electron density on the metal center in a complex, thereby tuning its reactivity, stability, and catalytic activity. nih.gov For instance, metal complexes derived from ligands containing a 4-nitrophenyl group, such as 2-(4-nitrophenyl)-1H-benzimidazole and 2N-salicylidene-5-(p-nitrophenyl)-1,3,4-thiadiazole, have been synthesized and studied for their catalytic and electrochemical properties. nih.govresearchgate.net

Given these precedents, this compound could serve as a precursor for bidentate or polydentate ligands. The carboxylate group could act as the primary binding site, while the nitro group could be chemically reduced to an amino group, providing a second coordination site for chelation. This would allow for the creation of advanced ligands whose electronic and steric properties are finely tuned by the dimethyl substitution and the aromatic system, making them suitable for applications in catalysis and materials science.

Future Research Directions and Broader Academic Impact

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid is poised to move beyond traditional methods, focusing on innovative and sustainable approaches. The exploration of unconventional synthetic pathways could lead to more efficient, cost-effective, and environmentally benign production processes.

Key areas for investigation include:

Catalytic C-H Activation: Developing novel transition-metal catalytic systems (e.g., using palladium, rhodium, or copper) to directly couple a 2,2-dimethylpropanoic acid precursor with a nitrophenyl source. This would circumvent multi-step sequences and reduce waste.

Flow Chemistry: Implementing continuous flow synthesis methodologies could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Biocatalysis: Investigating the use of engineered enzymes to catalyze key steps in the synthesis could offer a highly selective and sustainable alternative to conventional chemical reagents.

Superelectrophilic Activation: Expanding on methods used for related propanoic acid derivatives, the use of Brønsted superacids could be explored to facilitate the hydroarylation of corresponding unsaturated precursors, potentially offering a direct and powerful synthetic route. mdpi.com

These advanced synthetic explorations would not only optimize the production of the target molecule but also contribute valuable knowledge to the broader field of synthetic organic chemistry.

Deepening Mechanistic Understanding of Biological Activities and Off-Target Effects

While derivatives of propanoic acids have shown a range of biological activities, including antimicrobial and anticancer potential, the specific mechanistic pathways of this compound remain largely uncharacterized. nih.govmdpi.com Future research should prioritize a deep dive into its molecular mechanism of action and potential off-target interactions.

Prospective research efforts should include:

Target Identification: Utilizing chemoproteomics and affinity-based pulldown assays to identify the primary protein targets and binding partners of the compound within biological systems.

Pathway Analysis: Employing transcriptomics and proteomics to elucidate the downstream signaling pathways modulated by the compound. This could reveal how it exerts its biological effects, for instance, by inducing apoptosis in cancer cells or disrupting microbial metabolic pathways. rsc.org

Metabolic Profiling: Investigating the metabolic fate of the compound in vitro and in vivo to identify active metabolites, particularly focusing on the reduction of the nitro group to an amino group, which could dramatically alter biological activity.

Off-Target Screening: A systematic screening against a broad panel of receptors, enzymes, and ion channels is crucial to build a comprehensive safety and selectivity profile, anticipating potential side effects in therapeutic applications.

A thorough understanding of these aspects is fundamental for translating this compound or its derivatives into viable therapeutic candidates.

Design and Synthesis of Highly Selective Molecular Probes for Target Validation

To validate the biological targets identified in mechanistic studies, the design and synthesis of specialized molecular probes derived from the this compound scaffold is a critical next step. Such probes are indispensable tools in chemical biology for studying target engagement and localization.

Strategies for probe development include:

Fluorophore Conjugation: Attaching fluorescent dyes to the molecule to enable visualization of its subcellular localization and interaction with target proteins via techniques like fluorescence microscopy.

Photoaffinity Labeling: Incorporating photoreactive groups (e.g., azides or diazirines) that, upon photoactivation, form a covalent bond with the target protein. This allows for irreversible labeling and subsequent identification of the binding partner.

Biotinylation: Appending a biotin (B1667282) tag to the molecule to facilitate the isolation and enrichment of target proteins from complex cellular lysates for subsequent identification by mass spectrometry.

The development of such probes would provide definitive evidence of target engagement and serve as powerful research tools for further biological investigations. nih.gov

Integration with High-Throughput Screening and Computational Drug Discovery Platforms

The structural framework of this compound serves as an excellent starting point for broader drug discovery campaigns. Integrating this scaffold with modern high-throughput screening (HTS) and computational methods can accelerate the identification of new lead compounds with enhanced potency and selectivity.

Future directions in this area involve:

Library Synthesis: Creating a diverse chemical library of analogs by systematically modifying the key functional groups: the carboxylic acid, the gem-dimethyl group, and the nitrophenyl ring.

Virtual Screening: Using the core structure as a template for in silico screening of large compound databases against validated biological targets. Molecular docking studies can predict binding affinities and modes, prioritizing candidates for synthesis and biological testing. nih.govrsc.org

High-Throughput Biological Assays: Developing and implementing robust HTS assays to rapidly screen the synthesized library against the target of interest, allowing for the efficient identification of structure-activity relationships (SAR).

This integrated approach streamlines the drug discovery process, enabling the rapid evolution of a basic chemical scaffold into optimized clinical candidates.

Contribution to Fundamental Principles of Organic Chemistry and Chemical Biology

Beyond its potential applications, the study of this compound can contribute significantly to the fundamental principles of organic chemistry and chemical biology. Its unique structural features—the sterically demanding gem-dimethyl group adjacent to a reactive carboxylic acid and the electron-withdrawing nitro group—make it an interesting subject for mechanistic and theoretical studies.

Potential areas for fundamental research include:

Reaction Mechanisms: Detailed kinetic and computational studies of reactions involving this compound, such as copper-catalyzed decarboxylative eliminations, can provide deeper insights into the influence of steric and electronic effects on reaction pathways.